molecular formula C9H12N2 B13112053 (S)-2-(Pyrrolidin-3-yl)pyridine

(S)-2-(Pyrrolidin-3-yl)pyridine

Cat. No.: B13112053
M. Wt: 148.20 g/mol
InChI Key: STXABSODTGKUAK-QMMMGPOBSA-N
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Description

(S)-2-(Pyrrolidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine N-imine with alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

(S)-2-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Pyrrolidin-3-yl)pyridine is unique due to its specific structural configuration and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1

InChI Key

STXABSODTGKUAK-QMMMGPOBSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=N2

Canonical SMILES

C1CNCC1C2=CC=CC=N2

Origin of Product

United States

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